molecular formula C14H11F2N B7847240 5-(3,4-Difluorophenyl)indoline

5-(3,4-Difluorophenyl)indoline

Cat. No.: B7847240
M. Wt: 231.24 g/mol
InChI Key: OIDBGELLVFWJRS-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the phenyl ring of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and indoline.

    Formation of Intermediate: The 3,4-difluoroaniline undergoes a nucleophilic aromatic substitution reaction with indoline to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Indole derivatives with different oxidation states.

    Reduction: Reduced forms of the original compound with altered biological activities.

    Substitution: Substituted indoline derivatives with diverse functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)indoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, contributing to its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylindoline: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    5-(3,4-Dichlorophenyl)indoline: Contains chlorine atoms instead of fluorine, leading to variations in stability and activity.

    5-(3,4-Dimethoxyphenyl)indoline: Contains methoxy groups, which alter its electronic and steric properties.

Uniqueness

5-(3,4-Difluorophenyl)indoline is unique due to the presence of fluorine atoms, which enhance its chemical stability, biological activity, and binding affinity to molecular targets. These properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-12-3-1-10(8-13(12)16)9-2-4-14-11(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDBGELLVFWJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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